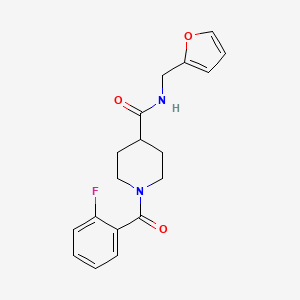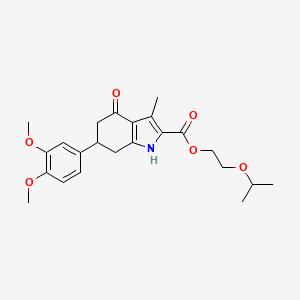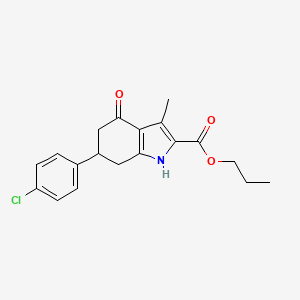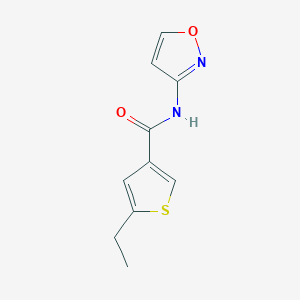
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
説明
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide is a chemical compound that has received significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BRD0705 and is a potent inhibitor of the bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in the regulation of gene expression, and inhibitors of this protein have shown promise as potential therapeutics for a variety of diseases.
作用機序
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, work by binding to the bromodomain of the N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide protein. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histone proteins, which are involved in the regulation of gene expression. By binding to the bromodomain, N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors prevent the interaction of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide with acetylated lysine residues, leading to a disruption of gene expression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, have been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory effects and may have potential as therapeutics for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, in lab experiments is their specificity for the N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide protein. This specificity allows for the selective inhibition of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide activity, without affecting other proteins or cellular processes. However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors is their potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of these compounds in lab experiments.
将来の方向性
There are many potential future directions for research on N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705. One potential direction is the development of more potent and selective inhibitors of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide. Additionally, the use of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, may have potential as a treatment strategy for cancer. Finally, the identification of biomarkers that can predict response to N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors may improve patient selection and treatment outcomes.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, have shown potential as therapeutics for a variety of diseases, including cancer, inflammation, and viral infections. These inhibitors work by blocking the activity of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, which is involved in the regulation of gene expression. By inhibiting N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, these compounds can alter the expression of genes that are involved in disease processes, leading to potential therapeutic benefits.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-10-12(6-7-13(11)17)18-16(20)19-8-2-4-14(19)15-5-3-9-21-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGWRZUEARNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)


![3-amino-N-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4740843.png)

![3-chloro-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4740849.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B4740859.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4740860.png)


![6,8-dichloro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4740875.png)
![2-(3-chloro-4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4740882.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4740884.png)
